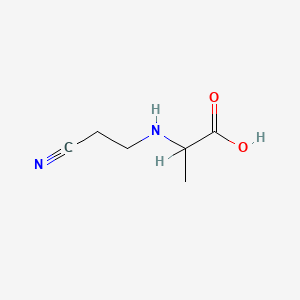N-(2-Cyanoethyl)-DL-alanine
CAS No.: 63905-32-8
Cat. No.: VC2442392
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63905-32-8 |
|---|---|
| Molecular Formula | C6H10N2O2 |
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | 2-(2-cyanoethylamino)propanoic acid |
| Standard InChI | InChI=1S/C6H10N2O2/c1-5(6(9)10)8-4-2-3-7/h5,8H,2,4H2,1H3,(H,9,10) |
| Standard InChI Key | NGTORYSYDRDVFM-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)NCCC#N |
| Canonical SMILES | CC(C(=O)O)NCCC#N |
Introduction
N-(2-Cyanoethyl)-DL-alanine is a synthetic amino acid derivative characterized by the attachment of a cyanoethyl group (-CH2-CH2-C≡N) to the nitrogen atom of alanine. This compound is classified as a cyanoethylated amino acid, which distinguishes it from standard amino acids due to its unique structural and chemical properties. It has garnered attention in various fields, including synthetic chemistry, biochemistry, and pharmaceutical research, owing to its reactivity and potential applications.
Synthesis of N-(2-Cyanoethyl)-DL-alanine
The compound is synthesized through a nucleophilic addition reaction between alanine and acrylonitrile under basic conditions. The reaction involves the amino group of alanine attacking the carbon-carbon double bond of acrylonitrile.
Reaction Process:
-
Reactants: Alanine and acrylonitrile.
-
Catalysts: Sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction Conditions:
-
Basic medium.
-
Controlled temperature to prevent side reactions.
-
-
Purification:
-
Crystallization or chromatography to isolate the product.
-
Reaction Mechanism:
This process can be scaled up using continuous flow reactors in industrial settings, which improve yield and efficiency by maintaining consistent reaction conditions.
Synthetic Chemistry
The compound's reactivity makes it a versatile intermediate in the synthesis of more complex molecules. Its derivatives are used in pharmaceuticals, agrochemicals, and materials science.
Biochemistry
Due to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions, N-(2-Cyanoethyl)-DL-alanine is valuable for studying enzyme-substrate interactions and metabolic pathways.
Pharmaceutical Research
The compound's cyano group provides a scaffold for designing drugs with enhanced binding affinities to specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume